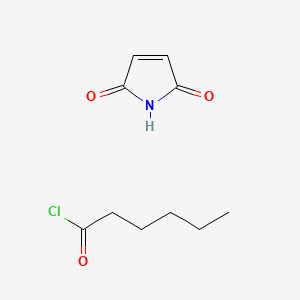
Hexanoyl chloride;pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoyl chloride;pyrrole-2,5-dione is a compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.676 g/mol . It is also known by several other names, including 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl chloride and N-(6-oxo-6-chlorohexyl)maleimide . This compound is characterized by the presence of both a hexanoyl chloride group and a pyrrole-2,5-dione moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Hexanoyl chloride;pyrrole-2,5-dione can be synthesized through various synthetic routes. One common method involves the reaction of hexane-2,5-dione with aromatic amines in the presence of a catalyst such as saccharin . This reaction typically takes place in methanol at room temperature and yields N-substituted pyrroles . Another approach involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride to produce 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives .
Analyse Chemischer Reaktionen
Hexanoyl chloride;pyrrole-2,5-dione undergoes various chemical reactions, including substitution and condensation reactions. For instance, it can react with aromatic amines to form N-substituted pyrroles . Common reagents used in these reactions include hexane-2,5-dione and aromatic amines, with catalysts such as saccharin or squaric acid . The major products formed from these reactions are N-substituted pyrroles and their derivatives .
Wissenschaftliche Forschungsanwendungen
Hexanoyl chloride;pyrrole-2,5-dione has several scientific research applications. It is used in the synthesis of medicinally privileged heterocycles, which have significant biological activities . These compounds are valuable in medicinal and pharmaceutical chemistry due to their wide-ranging biological activities, including anti-inflammatory and antimicrobial properties . Additionally, this compound is used as an intermediate in the synthesis of natural products and optoelectronic materials .
Wirkmechanismus
The mechanism of action of hexanoyl chloride;pyrrole-2,5-dione involves the activation of dicarbonyl compounds by forming hydrogen bonds between the carbonyl oxygen and amino acid groups . This activation facilitates the nucleophilic attack of nitrogen atoms from aromatic amines on the carbonyl carbon, leading to the formation of N-substituted pyrroles . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable intermediates and the subsequent condensation reactions .
Vergleich Mit ähnlichen Verbindungen
Hexanoyl chloride;pyrrole-2,5-dione can be compared with other similar compounds such as maleimide, 3-methyl-1H-pyrrole-2,5-dione, and 3,4-dimethyl-1H-pyrrole-2,5-dione . These compounds share the pyrrole-2,5-dione moiety but differ in their substituents and reactivity. This compound is unique due to the presence of the hexanoyl chloride group, which imparts distinct reactivity and synthetic utility .
Eigenschaften
CAS-Nummer |
82333-93-5 |
|---|---|
Molekularformel |
C10H14ClNO3 |
Molekulargewicht |
231.67 g/mol |
IUPAC-Name |
hexanoyl chloride;pyrrole-2,5-dione |
InChI |
InChI=1S/C6H11ClO.C4H3NO2/c1-2-3-4-5-6(7)8;6-3-1-2-4(7)5-3/h2-5H2,1H3;1-2H,(H,5,6,7) |
InChI-Schlüssel |
DXDJYFOPOCGNJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)Cl.C1=CC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


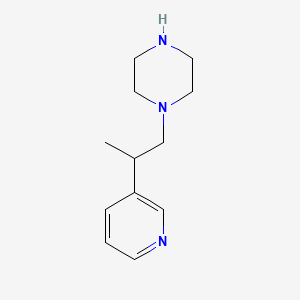
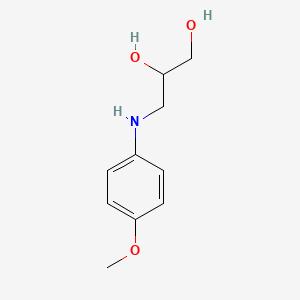
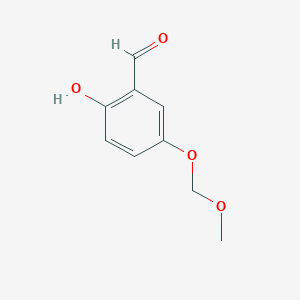
![[2-(Methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B13880725.png)
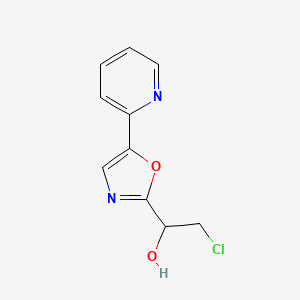
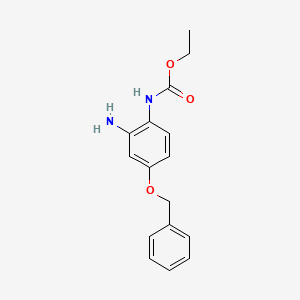
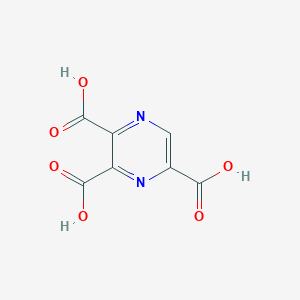
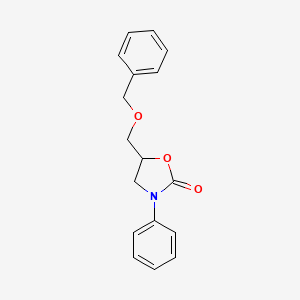
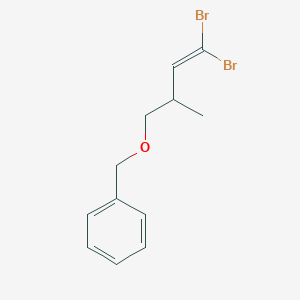
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)

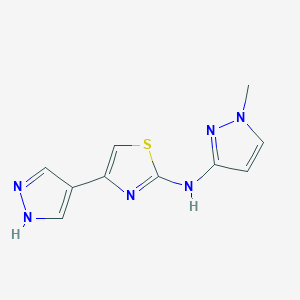
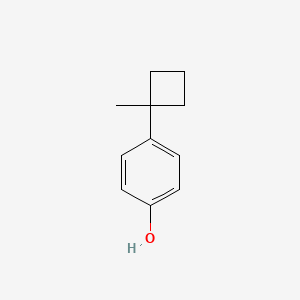
![3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid](/img/structure/B13880815.png)
